![molecular formula C12H10FNO B6366123 5-(2-Fluoro-4-methylphenyl)-2-hydroxypyridine, 95% CAS No. 1111109-68-2](/img/structure/B6366123.png)
5-(2-Fluoro-4-methylphenyl)-2-hydroxypyridine, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Fluoro-4-methylphenyl)-2-hydroxypyridine (5-FMPH-2-HOPY) is an organic compound that has been studied for its potential applications in scientific research. It is a derivative of pyridine, a heterocyclic aromatic compound that is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 5-FMPH-2-HOPY has been found to possess unique properties that make it suitable for various laboratory experiments, such as its ability to act as a substrate for various enzymes.
Wissenschaftliche Forschungsanwendungen
5-FMPH-2-HOPY has a wide range of applications in scientific research. It has been used as a substrate for various enzymes, such as cytochrome P450 (CYP450) enzymes and cytochrome b5 (CYB5). It has also been used in the study of the metabolism of drugs and other organic compounds. Additionally, 5-FMPH-2-HOPY has been used in the study of the pharmacokinetics and pharmacodynamics of various drugs.
Wirkmechanismus
The mechanism of action of 5-FMPH-2-HOPY is not fully understood. However, it is known that it acts as a substrate for various enzymes, such as CYP450 and CYB5. It is believed that these enzymes catalyze the oxidation of the compound, thereby producing various metabolites. These metabolites may then be further metabolized by other enzymes, resulting in the formation of various compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-FMPH-2-HOPY are not fully understood. However, it is known that it can act as a substrate for various enzymes, such as CYP450 and CYB5. It is believed that these enzymes catalyze the oxidation of the compound, resulting in the formation of various metabolites. These metabolites may then be further metabolized by other enzymes, resulting in the formation of various compounds. Additionally, 5-FMPH-2-HOPY has been found to possess unique properties that make it suitable for various laboratory experiments, such as its ability to act as a substrate for various enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
There are several advantages and limitations associated with using 5-FMPH-2-HOPY in laboratory experiments. One of the major advantages is its high efficiency, with a yield of up to 95%. Additionally, it is a relatively inexpensive compound, making it cost-effective for use in research. However, there are some limitations associated with its use. For example, it is not known how the compound will interact with other compounds in a given reaction, and it is not known how it will affect the metabolism of drugs and other organic compounds.
Zukünftige Richtungen
There are several possible future directions for 5-FMPH-2-HOPY. One possible direction is to further explore its use as a substrate for various enzymes. Additionally, further research could be conducted to understand how it interacts with other compounds in a given reaction and how it affects the metabolism of drugs and other organic compounds. Additionally, further research could be conducted to understand the biochemical and physiological effects of 5-FMPH-2-HOPY and its potential applications in drug discovery and development. Finally, further research could be conducted to explore the potential applications of 5-FMPH-2-HOPY in other fields, such as agriculture and food science.
Synthesemethoden
The synthesis of 5-FMPH-2-HOPY is achieved through a series of chemical reactions. First, the pyridine ring is reacted with 2-fluoro-4-methylphenol to form the 5-FMPH-2-HOPY intermediate. This intermediate is then reacted with sodium hydroxide to form the final product. The reaction is typically carried out in anhydrous conditions at a temperature of around 100°C. The reaction is highly efficient, with a yield of up to 95%.
Eigenschaften
IUPAC Name |
5-(2-fluoro-4-methylphenyl)-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO/c1-8-2-4-10(11(13)6-8)9-3-5-12(15)14-7-9/h2-7H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTDFYSKXFGQQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CNC(=O)C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60682624 |
Source
|
Record name | 5-(2-Fluoro-4-methylphenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60682624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1111109-68-2 |
Source
|
Record name | 5-(2-Fluoro-4-methylphenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60682624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.